(3S)-3-amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride is a synthetic amino acid derivative characterized by its unique structure, which includes an amino group, a butanoic acid moiety, and a difluorophenyl group. This compound is significant in pharmaceutical research, particularly in the development of drugs targeting various biological pathways. Its hydrochloride form enhances solubility and stability, making it suitable for laboratory applications.
The compound is cataloged in various chemical databases such as PubChem and BenchChem, where detailed information regarding its synthesis, properties, and applications can be found. The unique structure and properties of this compound make it a subject of interest in medicinal chemistry and drug design.
This compound falls under the category of amino acids and derivatives, specifically as a substituted amino acid. It is classified as a hydrochloride salt due to the presence of hydrochloric acid in its formulation.
The synthesis of (3S)-3-amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride typically involves several steps:
The reaction conditions are optimized for high yield and purity. For instance, the use of controlled temperatures and specific molar ratios of reagents can significantly affect the outcome. The process may also involve purification steps like crystallization to isolate the desired hydrochloride salt form.
The molecular structure of (3S)-3-amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride can be represented by the following:
The compound features a butanoic acid backbone with an amino group at the third carbon and a difluorophenyl substituent at the fourth position.
C(C(=O)O)C(C1=C(C=C(C=C1F)F)C)N
(S)-3-amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride can undergo various chemical reactions:
Common reagents used in these reactions include:
These reactions are typically performed under controlled conditions to ensure selectivity and yield.
The mechanism of action for (3S)-3-amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride primarily involves its interaction with biological receptors or enzymes. As an amino acid derivative, it may mimic natural substrates in metabolic pathways or act as an inhibitor or modulator for specific enzymes.
Research indicates that compounds similar to this one can influence neurotransmitter systems or metabolic pathways due to their structural similarity to naturally occurring amino acids.
Relevant analytical methods such as High Performance Liquid Chromatography (HPLC) are used to assess purity levels exceeding 95%.
(S)-3-amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride has several scientific applications:
CAS No.: 142697-76-5
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 2365156-60-9
CAS No.: 31520-97-5
CAS No.: 67124-09-8